N-[4-(diethylamino)-2-methylphenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
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Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a synthetic compound with a complex structure that includes an oxazole ring, a fluorophenyl group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a 2-amino-2-oxazoline derivative.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the diethylamino group: This can be done through an alkylation reaction using diethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)-2-methylphenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but contains a thiazole ring instead of an oxazole ring.
N-(2-Diethylamino-ethyl)-1-(4-fluoro-phenyl)-methanesulfonamide: This compound has a similar diethylamino and fluorophenyl group but differs in the rest of the structure.
Uniqueness
N-[4-(diethylamino)-2-methylphenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Biological Activity
N-[4-(diethylamino)-2-methylphenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a synthetic compound belonging to the oxazole-2-carboxamide class. Its unique structure, characterized by the presence of a diethylamino group, a fluorophenyl moiety, and an oxazole ring, suggests significant potential for various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C22H24FN3O2
- Molecular Weight : 351.41 g/mol
- IUPAC Name : this compound
The oxazole ring contributes to the compound's reactivity and interaction with biological systems. The presence of electron-donating and electron-withdrawing groups may influence its pharmacological profile.
Research indicates that compounds similar to this compound may interact with specific receptors or enzymes involved in metabolic pathways. The exact binding affinities and mechanisms remain to be fully elucidated but are crucial for understanding therapeutic potential.
Antimicrobial Activity
Preliminary studies suggest that compounds in the oxazole class exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains:
Compound | Activity | Target Strains |
---|---|---|
N-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | Antimicrobial | E. coli, Pseudomonas aeruginosa |
N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | Anticancer | Various cancer cell lines |
5-Methyl-4-phenyl-1,3-oxazole-2-carboxamide | Antimicrobial | Gram-positive and Gram-negative bacteria |
These findings indicate that structural variations significantly impact biological activity.
Study 1: Antibacterial Activity
A study conducted on synthesized oxazole derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain substitutions on the oxazole ring enhanced the antibacterial effects:
Sample Code | Inhibition Zone (mm) | Activity Level |
---|---|---|
Sample A | 25 | Highly Active |
Sample B | 15 | Moderately Active |
Sample C | 5 | Inactive |
This study highlights the importance of structural modifications in enhancing the efficacy of oxazole derivatives against bacterial pathogens .
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of similar compounds showed promising results in vitro against various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cancer types. These findings suggest potential for development as an anticancer agent.
Other Biological Activities
In addition to antimicrobial and anticancer properties, there are indications that this compound may possess anti-inflammatory and analgesic effects based on preliminary screenings. However, detailed studies are required to confirm these activities and elucidate their mechanisms.
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-4-25(5-2)17-10-11-18(14(3)12-17)24-20(26)21-23-13-19(27-21)15-6-8-16(22)9-7-15/h6-13H,4-5H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZQXYGKMHFRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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